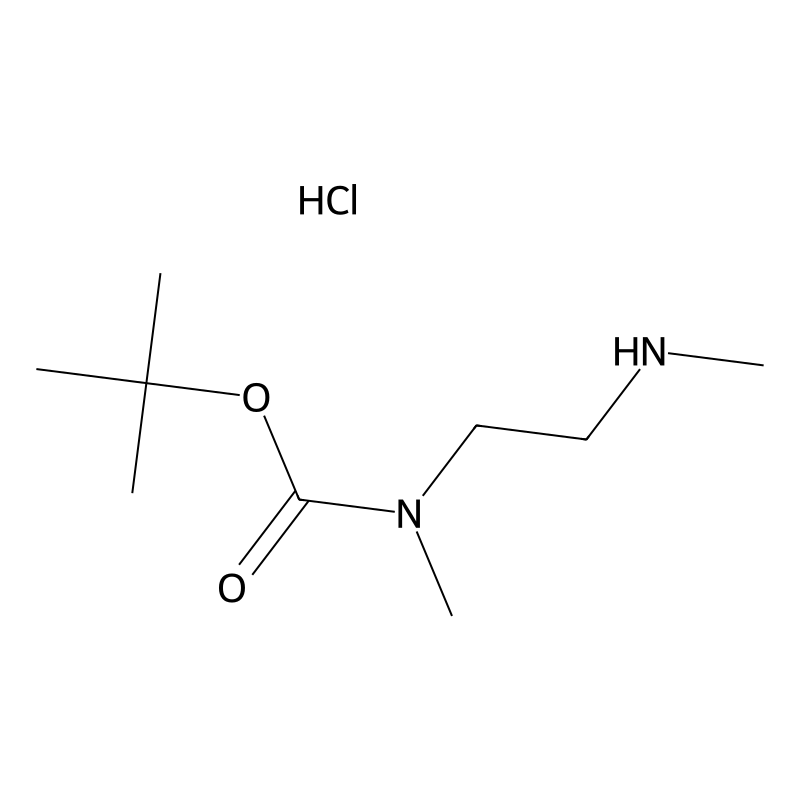

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride, also known as Boc-DMED·HCl, is an organic compound classified under carbamates. It is a derivative of N,N'-dimethylethylenediamine, featuring a tert-butyloxycarbonyl (Boc) protecting group and existing as a hydrochloride salt. The molecular formula of this compound is C₉H₂₁ClN₂O₂, with a molar mass of approximately 188.27 g/mol . The unique structure of Boc-DMED·HCl allows it to participate in various

Currently, there is no documented information on the specific mechanism of action of Boc-DMED·HCl in biological systems.

While resources like PubChem confirm its existence and provide a Chemical Abstracts Service Registry Number (CAS RN) of 202207-84-9 [], there is no documented research specifically referencing this compound.

This doesn't necessarily exclude its use in scientific research, but it suggests it might be a relatively new compound or one used in niche applications that haven't been extensively documented yet.

Chemical Structure and Potential Applications

Based on its chemical structure, N-BOC-DMED-HCl possesses some features that might be relevant for scientific research:

- The presence of a Boc (t-Butyloxycarbonyl) protecting group suggests it could be a precursor molecule used in organic synthesis. The Boc group is a common protecting group for amines, and its presence indicates the molecule might be used to introduce a dimethyl-ethylenediamine moiety into a larger molecule at a later stage.

- The dimethyl-ethylenediamine backbone contains two amine functional groups, which can participate in various chemical reactions. This functionality could be useful for applications like chelation (binding metal ions) or formation of amides/imides.

Boc-DMED·HCl can undergo several chemical transformations due to its functional groups. One notable reaction is its hydrolysis in the presence of hydrochloric acid, which can be represented as follows:

This reaction highlights the potential for Boc-DMED·HCl to release the dimethylated ethylenediamine component upon treatment with strong acids.

The synthesis of N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride typically involves the protection of the amine functionalities in N,N'-dimethylethylenediamine using tert-butyloxycarbonyl chloride. The general synthetic route can be outlined as follows:

- Starting Material: Begin with N,N'-dimethylethylenediamine.

- Protection: React the amine with tert-butyloxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the Boc-protected derivative.

- Formation of Hydrochloride Salt: Treat the Boc-protected compound with hydrochloric acid to obtain the hydrochloride salt form.

This method allows for the selective protection of amines while facilitating further chemical modifications .

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Chemistry: The compound may be useful in drug development processes where protection of amine groups is necessary during synthesis.

There is currently no extensive research available on interaction studies involving N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride. The absence of documented interactions suggests that further studies are needed to elucidate its behavior in biological systems and its potential interactions with other compounds.

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Dimethylethylenediamine | C₄H₁₄N₂ | Lacks protective groups |

| N-t-Butyloxycarbonyl-N,N'-diethyl-1,2-ethylenediamine | C₁₀H₂₁N₂O₂ | Diethyl instead of dimethyl groups |

| Tert-butyloxycarbonyl-protected amines | Varies | General class; varies by amine type |

The uniqueness of N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride lies in its specific combination of a Boc protecting group and dimethylated ethylenediamine structure, which may provide distinct reactivity and stability compared to similar compounds .